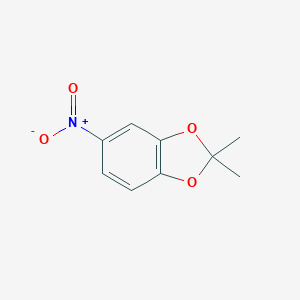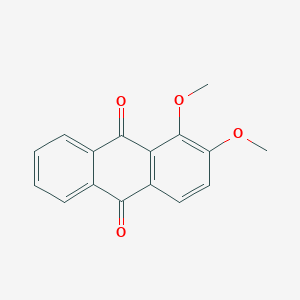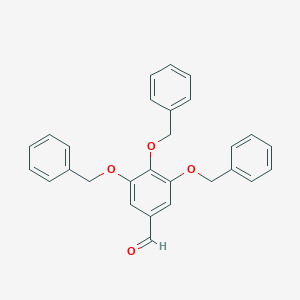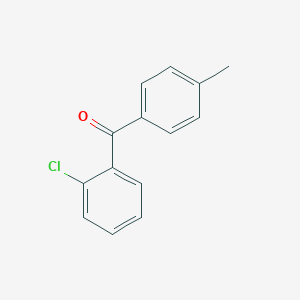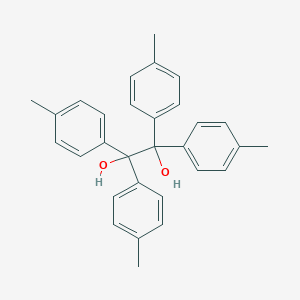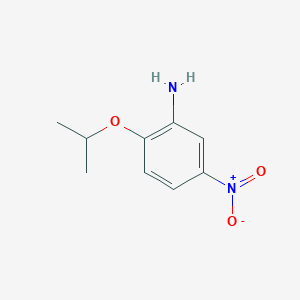![molecular formula C8H12O3S B189206 9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide CAS No. 6435-92-3](/img/structure/B189206.png)
9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide, also known as TBN, is a bicyclic sulfur-containing compound that has attracted significant attention in the scientific community due to its unique chemical structure and potential biological activities. TBN is a white crystalline solid that is soluble in water and organic solvents. It has a molecular weight of 181.23 g/mol and a melting point of 80-82°C. TBN is a versatile compound that has been used in various scientific research applications, including drug discovery and development, medicinal chemistry, and bioorganic chemistry.
Mécanisme D'action
The mechanism of action of 9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide is not fully understood, but several studies have suggested that it may act through multiple pathways. 9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide has been reported to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway. 9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide has also been shown to inhibit bacterial growth by disrupting the bacterial cell membrane and inhibiting bacterial DNA synthesis. Furthermore, 9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide has been reported to inhibit the production of pro-inflammatory cytokines by suppressing the NF-κB pathway.
Biochemical and Physiological Effects:
9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide has been shown to have several biochemical and physiological effects. 9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide has been reported to induce oxidative stress in cancer cells by increasing the production of reactive oxygen species (ROS). 9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide has also been shown to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase. Furthermore, 9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide has been reported to exhibit neuroprotective effects by reducing oxidative stress and inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide has several advantages as a research tool, including its ease of synthesis, low toxicity, and versatile chemical structure. 9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide can be easily synthesized using simple chemical reactions and is relatively inexpensive compared to other research compounds. However, 9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide also has some limitations, including its low solubility in water and its tendency to decompose under certain conditions.
Orientations Futures
There are several future directions for research on 9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide. One potential area of research is the development of 9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide-based drugs for the treatment of cancer and infectious diseases. Another area of research is the investigation of the structure-activity relationship of 9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide and its derivatives. Furthermore, the potential neuroprotective effects of 9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide warrant further investigation, particularly in the context of neurodegenerative diseases.
Méthodes De Synthèse
9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide can be synthesized via several methods, including the oxidation of thiol-containing compounds, cyclization of dienes, and intramolecular cyclization of sulfides. The most commonly used method for synthesizing 9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide is the oxidation of 2-mercapto-1,4-cyclohexadiene with hydrogen peroxide or m-chloroperbenzoic acid. The reaction yields 9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide as the major product, along with other minor products.
Applications De Recherche Scientifique
9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide has been extensively studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Several studies have reported that 9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide exhibits potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. 9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide has also been shown to possess antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, 9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Numéro CAS |
6435-92-3 |
|---|---|
Nom du produit |
9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide |
Formule moléculaire |
C8H12O3S |
Poids moléculaire |
188.25 g/mol |
Nom IUPAC |
9,9-dioxo-9λ6-thiabicyclo[3.3.1]non-6-en-2-ol |
InChI |
InChI=1S/C8H12O3S/c9-7-5-4-6-2-1-3-8(7)12(6,10)11/h1-2,6-9H,3-5H2 |
Clé InChI |
QIVNWKYDTXGSAN-UHFFFAOYSA-N |
SMILES |
C1CC(C2CC=CC1S2(=O)=O)O |
SMILES canonique |
C1CC(C2CC=CC1S2(=O)=O)O |
Autres numéros CAS |
6435-92-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



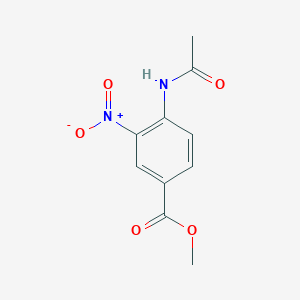
![6,7-dimethoxy-3-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1,3-dihydro-2-benzofuran-1-ol](/img/structure/B189124.png)
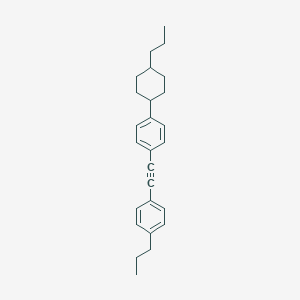
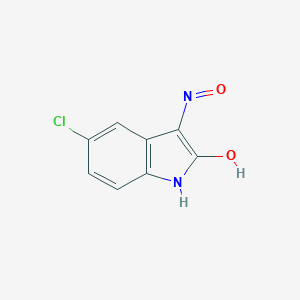
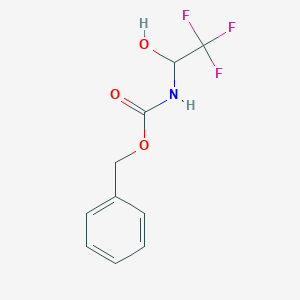

![5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]](/img/structure/B189131.png)
